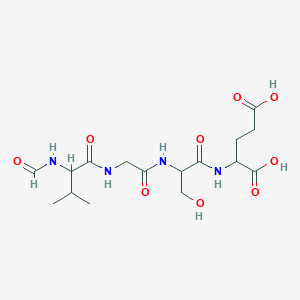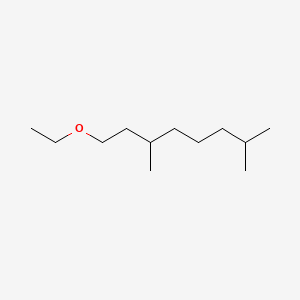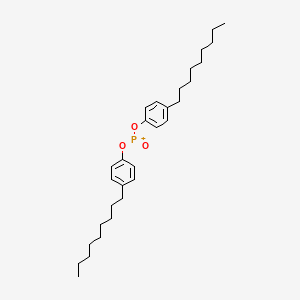
N-Formyl-val-gly-ser-glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-val-gly-ser-glu is a peptide compound consisting of the amino acids valine, glycine, serine, and glutamic acid, with an N-formyl group attached to the valine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-formyl group is introduced at the N-terminus of the peptide chain using formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl-val-gly-ser-glu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Individual amino acids (valine, glycine, serine, glutamic acid).
Oxidation: Hydroxylated serine derivatives.
Substitution: Peptides with modified N-terminal groups.
Aplicaciones Científicas De Investigación
N-Formyl-val-gly-ser-glu has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mecanismo De Acción
The mechanism of action of N-Formyl-val-gly-ser-glu involves its interaction with specific molecular targets, such as receptors or enzymes. The formyl group at the N-terminus can enhance the peptide’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and enzymatic modifications.
Comparación Con Compuestos Similares
N-Formyl-Ala-Gly-Ser-Glu: Similar structure but with alanine instead of valine.
Val-Gly-Ser-Glu: Lacks the N-formyl group.
Comparison:
N-Formyl-val-gly-ser-glu: is unique due to the presence of the N-formyl group, which can significantly influence its chemical reactivity and biological activity compared to non-formylated peptides.
N-Formyl-Ala-Gly-Ser-Glu: has similar properties but may exhibit different binding affinities and reactivity due to the substitution of valine with alanine.
Val-Gly-Ser-Glu: lacks the formyl group, which may result in reduced binding affinity and altered biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
75680-41-0 |
|---|---|
Fórmula molecular |
C16H26N4O9 |
Peso molecular |
418.40 g/mol |
Nombre IUPAC |
2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |
Clave InChI |
UQNZXXOXXUETEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)




![2-Naphthalenecarboxylic acid, 4-[1-(acetyloxy)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-, methyl ester](/img/structure/B13756006.png)
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
